molecular formula C7H10N2O2S B13629860 Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate

Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate

Cat. No.: B13629860
M. Wt: 186.23 g/mol
InChI Key: PHEFZFJGRZUSLS-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of 3-amino-1,3-thiazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in facilitating cellular uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
  • 2-Ethyl-1,3-thiazol-4-yl)methylamine

Uniqueness

Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)2-5(8)6-3-12-4-9-6/h3-5H,2,8H2,1H3

InChI Key

PHEFZFJGRZUSLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CSC=N1)N

Origin of Product

United States

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